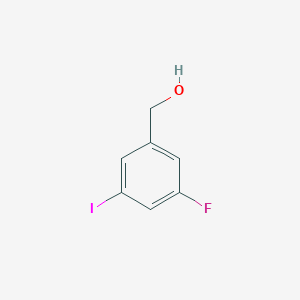

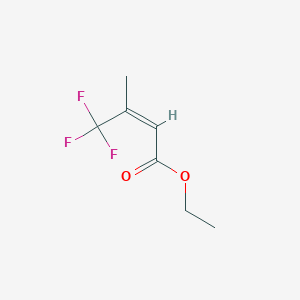

![molecular formula C15H18FN3O B2441172 4-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}morpholine CAS No. 1007029-88-0](/img/structure/B2441172.png)

4-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}morpholine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . Attached to this ring is a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring is further substituted with a fluorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a morpholine ring and a pyrazole ring, both of which are common structures in medicinal chemistry . The fluorophenyl group is a common substituent that can enhance the biological activity of the compound .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the morpholine and pyrazole rings, as well as the fluorophenyl group. The nitrogen atoms in the rings and the fluorine atom in the fluorophenyl group are likely sites of reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the morpholine and pyrazole rings, as well as the fluorophenyl group, would likely impact its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

- A study by Mamatha S.V et al. (2019) synthesized a similar compound, focusing on its crystal structure and biological activity. Their work included detailed characterization using NMR, IR, and Mass spectral studies.

- Another research by Wan-Sin Loh et al. (2013) involved the synthesis of pyrazole compounds with fluorophenyl groups, characterizing their structures via X-ray single crystal structure determination.

Biological Activity

- The compound synthesized by Mamatha S.V et al. showed remarkable anti-tuberculosis activity and superior anti-microbial activity. This indicates its potential in developing treatments for bacterial infections.

- In the context of cancer research, Zhi-hua Tang and W. Fu (2018) synthesized a derivative with notable inhibition effects on various cancer cell lines.

- The research by Raquib Alam et al. (2016) on pyrazole derivatives, including similar compounds, revealed significant topoisomerase IIα inhibitory activity and cytotoxicity against various cancer cell lines.

- Another study by Sabine Kuettel et al. (2007) showed that derivatives of this compound exhibited moderate to very good activity against various parasitic strains, including Trypanosoma and Leishmania donovani.

Safety and Hazards

Direcciones Futuras

Given the diverse biological activities of compounds with similar structures, this compound could be a promising candidate for further study in drug discovery . Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in biological models .

Mecanismo De Acción

Target of Action

Similar compounds such as pyrazolines and their derivatives have been known to interact with a variety of biological targets .

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets in a variety of ways, leading to a range of biological and pharmacological activities .

Biochemical Pathways

Similar compounds have been found to affect a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been found to have a range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propiedades

IUPAC Name |

4-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O/c16-14-3-1-12(2-4-14)15-13(11-17-18-15)5-6-19-7-9-20-10-8-19/h1-4,11H,5-10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRYPBJFAMIIPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC2=C(NN=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}morpholine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-Methyl-1H-indol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2441089.png)

![N-(2,5-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2441091.png)

![1-{3-[5-Oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2441097.png)

![8-[(dibenzylamino)methyl]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2441098.png)

![N-(4-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2441103.png)

![4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2441106.png)

![4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B2441108.png)

![(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate](/img/structure/B2441112.png)